Cas no 896284-50-7 (3-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide)

3-Methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is a benzothiazole-derived compound with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a methanesulfonyl group and a benzamide moiety, which may contribute to its biological activity, particularly in targeting specific enzymatic pathways. The compound's benzothiazole core is known for its role in modulating protein interactions, making it a candidate for drug discovery efforts. Its well-defined chemical properties and synthetic accessibility allow for precise modifications, facilitating structure-activity relationship studies. This compound is suitable for researchers investigating kinase inhibitors or other therapeutic targets due to its balanced solubility and stability profile.
3-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide structure
896284-50-7 structure
Product name:3-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
CAS No:896284-50-7
MF:C16H14N2O3S2
Molecular Weight:346.423961162567
CID:5969154
PubChem ID:7267080

3-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide 化学的及び物理的性質

名前と識別子

    • 3-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
    • N-(2-methyl-1,3-benzothiazol-5-yl)-3-methylsulfonylbenzamide
    • F2557-0033
    • AKOS024660102
    • 896284-50-7
    • N-(2-methylbenzo[d]thiazol-5-yl)-3-(methylsulfonyl)benzamide
    • CCG-317881
    • インチ: 1S/C16H14N2O3S2/c1-10-17-14-9-12(6-7-15(14)22-10)18-16(19)11-4-3-5-13(8-11)23(2,20)21/h3-9H,1-2H3,(H,18,19)
    • InChIKey: OAWNAEFLQXCUDL-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C2SC(C)=NC2=C1)(=O)C1=CC=CC(S(C)(=O)=O)=C1

計算された属性

  • 精确分子量: 346.04458466g/mol
  • 同位素质量: 346.04458466g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 23
  • 回転可能化学結合数: 3
  • 複雑さ: 546
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 113Ų
  • XLogP3: 2.9

3-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2557-0033-5mg
3-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
896284-50-7 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2557-0033-40mg
3-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
896284-50-7 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2557-0033-4mg
3-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
896284-50-7 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2557-0033-15mg
3-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
896284-50-7 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2557-0033-25mg
3-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
896284-50-7 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2557-0033-75mg
3-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
896284-50-7 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2557-0033-100mg
3-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
896284-50-7 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2557-0033-20mg
3-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
896284-50-7 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2557-0033-2μmol
3-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
896284-50-7 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2557-0033-30mg
3-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
896284-50-7 90%+
30mg
$119.0 2023-05-16

3-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide 関連文献

3-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamideに関する追加情報

3-Methanesulfonyl-N-(2-Methyl-1,3-Benzothiazol-5-Yl)Benzamide: A Comprehensive Overview

3-Methanesulfonyl-N-(2-Methyl-1,3-Benzothiazol-5-Yl)Benzamide, also known by its CAS number 896284-50-7, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential for use in advanced chemical systems. Recent studies have highlighted its role in the development of novel materials and its contribution to the understanding of complex chemical interactions.

The molecular structure of 3-Methanesulfonyl-N-(2-Methyl-1,3-Benzothiazol-5-Yl)Benzamide is characterized by a benzene ring substituted with a methanesulfonyl group at the 3-position and an N-substituted 2-methylbenzothiazole moiety at the 5-position. This arrangement imparts the compound with unique electronic and steric properties, making it a valuable component in the synthesis of functional materials. The benzothiazole ring, known for its aromatic stability and ability to participate in various chemical reactions, further enhances the compound's versatility.

Recent research has focused on the synthesis and characterization of this compound, with particular emphasis on its potential as a building block for advanced materials. Studies have demonstrated that 3-Methanesulfonyl-N-(2-Methyl-1,3-Benzothiazol-5-Yl)Benzamide can be effectively incorporated into polymer systems, where it contributes to improved mechanical and thermal properties. Additionally, its ability to act as a catalyst in certain organic reactions has been explored, opening new avenues for its application in green chemistry.

The CAS number 896284-50-7 uniquely identifies this compound within chemical databases, ensuring accurate referencing in scientific literature and industrial applications. Its inclusion in various chemical registries underscores its importance as a research tool and industrial material.

In terms of applications, 3-Methanesulfonyl-N-(2-Methyl-1,3-Benzothiazol-5-Yl)Benzamide has shown promise in the development of high-performance polymers and as a precursor for specialty chemicals. Its role in enhancing material durability under extreme conditions has been particularly noted in recent studies.

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and condensation reactions. Researchers have optimized these processes to achieve high yields and purity levels, ensuring the compound's reliability for both academic and industrial use.

In conclusion, 3-Methanesulfonyl-N-(2-Methyl-1,3-Benzothiazol-5-Yl)Benzamide, identified by CAS number 896284-50-7, stands as a testament to the ongoing advancements in organic chemistry. Its unique structure and versatile properties continue to drive innovation across multiple disciplines, solidifying its position as a key compound in modern chemical research.

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